Naringin DC
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Overview
Description
3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside is a complex organic compound with the molecular formula C27H34O14. It is known for its unique structure, which includes multiple hydroxyl groups and glycosidic linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naringin DC typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the propanoyl linkage. Common reagents used in these reactions include glycosyl donors, protecting groups like acetyl or benzyl groups, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound are less common due to its complexity. advancements in organic synthesis and biotechnology may enable scalable production in the future. Techniques such as enzymatic synthesis and biotransformation could be explored to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propanoyl linkage can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of hydroxyl groups.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Mechanism of Action
The mechanism of action of Naringin DC involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The glycosidic linkage may also play a role in its biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Naringin dihydrochalcone:
Phlorizin: Another glycoside with antioxidant properties and potential therapeutic applications.
Uniqueness
3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside is unique due to its specific combination of hydroxyl groups, glycosidic linkages, and the propanoyl moiety. This unique structure contributes to its distinct chemical and biological properties .
Biological Activity
Naringin Dihydrochalcone (Naringin DC) is a derivative of the flavonoid naringin, which is primarily found in citrus fruits. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of Biological Activities
This compound exhibits a range of biological activities that contribute to its therapeutic potential. These include:
- Antioxidant Activity: this compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions such as arthritis and cardiovascular diseases.
- Neuroprotective Properties: Studies suggest that this compound may protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
- Metabolic Effects: this compound has been linked to improved insulin sensitivity and metabolic rate, making it a candidate for managing metabolic disorders.
Antioxidant and Anti-inflammatory Effects
A study highlighted the antioxidant properties of this compound, demonstrating a significant reduction in reactive oxygen species (ROS) levels in vitro. The compound was effective in enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Table 1: Antioxidant Activity of this compound
Concentration (mg/kg) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
---|---|---|
10 | 3.5 | 2.1 |
50 | 5.2 | 3.4 |
100 | 7.0 | 4.5 |
Neuroprotective Effects
In a study involving APP/PS1 transgenic mice, administration of this compound at doses of 100 mg/kg resulted in a significant reduction in amyloid plaque burden and neuroinflammation.
Case Study: Neuroprotection in Alzheimer's Disease Models
- Model: APP/PS1 Transgenic Mice
- Dosage: 100 mg/kg
- Findings: Reduction in amyloid plaques and increased neurogenesis.
Metabolic Effects
A clinical case study evaluated the effects of this compound on insulin sensitivity and metabolic rate in a female subject with diabetes. Over eight weeks, the subject consumed 150 mg of this compound three times daily.
Table 2: Clinical Outcomes from this compound Supplementation
Parameter | Baseline Value | Post-Supplementation Value | Change (%) |
---|---|---|---|
Body Weight (kg) | 75.0 | 72.7 | -3.1 |
Insulin Level (µU/mL) | 12.0 | 9.8 | -18 |
Metabolic Rate (kcal/day) | 1800 | 1860 | +3.3 |
The biological effects of this compound can be attributed to its ability to modulate various signaling pathways:
- PPAR Activation: this compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis.
- Inhibition of CYP Enzymes: As an inhibitor of cytochrome P450 enzymes, this compound may alter drug metabolism and enhance the bioavailability of certain therapeutic agents.
Properties
IUPAC Name |
1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBZAESOUBENAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.